molecular formula C16H16ClNO3S B2991950 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034408-48-3

3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2991950
CAS No.: 2034408-48-3
M. Wt: 337.82
InChI Key: YQSQZBGYIKBRCA-UHFFFAOYSA-N
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Description

3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a hydroxyl group, and a sulfonamide group attached to an indene ring system[_{{{CITATION{{{_1{2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO2,3 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with chloroform in the presence of a strong Lewis acid catalyst, such as aluminum chloride

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. Process optimization, including the control of reaction temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyridine

  • 3-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]benzamide

  • 2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide

Uniqueness: 3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-6-3-7-15(8-14)22(20,21)18-11-16(19)9-12-4-1-2-5-13(12)10-16/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSQZBGYIKBRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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